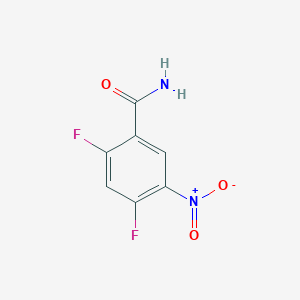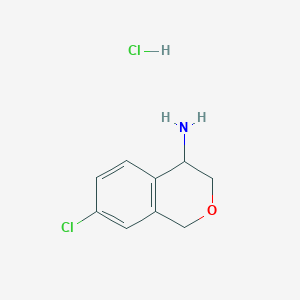
5-Bromo-3-ethynylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-etinilpiridin-2-ol es un compuesto orgánico con la fórmula molecular C7H4BrNO. Es un derivado de la piridina, que presenta un átomo de bromo en la posición 5, un grupo etinilo en la posición 3 y un grupo hidroxilo en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Bromo-3-etinilpiridin-2-ol generalmente implica la bromación de 3-etinilpiridin-2-ol. Las condiciones de reacción a menudo incluyen el uso de bromo o un reactivo que contiene bromo en un solvente adecuado, como ácido acético o diclorometano, bajo condiciones controladas de temperatura para asegurar la bromación selectiva en la posición 5.
Métodos de Producción Industrial
Los métodos de producción industrial para 5-Bromo-3-etinilpiridin-2-ol pueden involucrar rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producción constante. El uso de catalizadores y técnicas avanzadas de purificación, como la recristalización y la cromatografía, también son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bromo-3-etinilpiridin-2-ol puede experimentar varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de Oxidación: El grupo hidroxilo puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reacciones de Reducción: El grupo etinilo puede reducirse para formar alquenos o alcanos.
Reactivos y Condiciones Comunes
Sustitución: Se utilizan comúnmente reactivos como azida de sodio o hidróxido de potasio en solventes polares como el dimetilsulfóxido (DMSO).
Oxidación: Se emplean agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno en presencia de un catalizador de paladio.
Productos Principales
Sustitución: Los productos incluyen derivados azidos u otras piridinas sustituidas.
Oxidación: Los productos incluyen derivados de piridin-2-ona.
Reducción: Los productos incluyen piridinas sustituidas con etilo.
Aplicaciones Científicas De Investigación
5-Bromo-3-etinilpiridin-2-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología: Sirve como una sonda en ensayos bioquímicos para estudiar las interacciones e inhibición de enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su reactividad única y propiedades estructurales.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-3-etinilpiridin-2-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo etinilo puede formar enlaces covalentes con residuos del sitio activo, lo que lleva a la inhibición enzimática. El átomo de bromo y el grupo hidroxilo contribuyen a la afinidad de unión y especificidad del compuesto. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
5-Bromopiridin-2-ol: Carece del grupo etinilo, lo que lo hace menos reactivo en ciertas reacciones químicas.
3-Etinilpiridin-2-ol: Carece del átomo de bromo, lo que afecta sus propiedades de unión y reactividad.
5-Bromo-3-yodopiridin-2-ol: Contiene un átomo de yodo adicional, que puede alterar su comportamiento químico y aplicaciones.
Unicidad
5-Bromo-3-etinilpiridin-2-ol es único debido a la presencia tanto del átomo de bromo como del grupo etinilo, que confieren propiedades de reactividad y unión distintas. Esta combinación lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
942589-71-1 |
|---|---|
Fórmula molecular |
C7H4BrNO |
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
5-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
Clave InChI |
LNDITHVZKILKPA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CNC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)
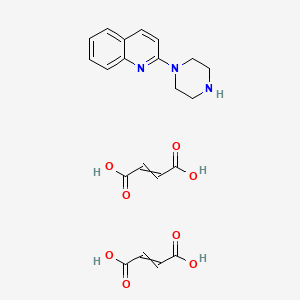
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
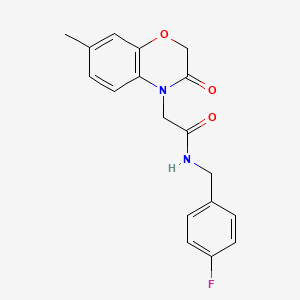
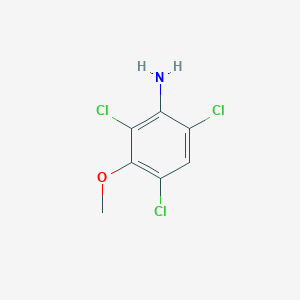
![2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol](/img/structure/B12501085.png)
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)
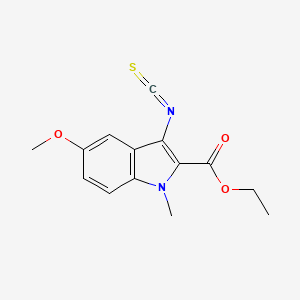
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
